molecular formula C9H8BrNO B8807586 3-Bromo-6-methoxy-2-methylbenzonitrile

3-Bromo-6-methoxy-2-methylbenzonitrile

Cat. No.: B8807586
M. Wt: 226.07 g/mol
InChI Key: UBPWJYLHFZQGSK-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxy-2-methylbenzonitrile is a halogenated aromatic nitrile with the molecular formula C₉H₇BrN₂O and a molecular weight of 226.06 g/mol. Its structure features a bromine atom at the 3-position, a methoxy group at the 6-position, and a methyl group at the 2-position of the benzene ring, with a nitrile (-CN) substituent at the 1-position. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing nitrile group and halogen-driven reactivity . Key identifiers include CAS numbers 220901-25-7 and synonyms such as SCHEMBL2729149 and UBPWJYLHFZQGSK-UHFFFAOYSA-N .

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

3-bromo-6-methoxy-2-methylbenzonitrile

InChI

InChI=1S/C9H8BrNO/c1-6-7(5-11)9(12-2)4-3-8(6)10/h3-4H,1-2H3

InChI Key

UBPWJYLHFZQGSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C#N)OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally similar compounds and their key differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
3-Bromo-6-methoxy-2-methylbenzonitrile Br (3), OCH₃ (6), CH₃ (2), CN (1) C₉H₇BrN₂O 226.06 Pharmaceutical intermediates
3-Bromo-2-fluoro-6-methoxybenzonitrile Br (3), F (2), OCH₃ (6), CN (1) C₈H₄BrFNO 228.03 Specialty chemical synthesis
6-Amino-3-bromo-2-fluorobenzonitrile Br (3), F (2), NH₂ (6), CN (1) C₇H₄N₂FBr 215.02 Organic synthesis, ligand development
Methyl 6-amino-2-bromo-3-methoxybenzoate Br (2), OCH₃ (3), NH₂ (6), COOCH₃ (1) C₉H₉BrNO₃ 258.08 Drug discovery intermediates
5-Bromo-2-benzyloxy-6-methylpyridine Br (5), OCH₂C₆H₅ (2), CH₃ (6), pyridine ring C₁₃H₁₂BrNO 280.15 Catalysis, heterocyclic chemistry
Key Observations :

Substituent Position and Reactivity: The nitrile group in this compound enhances electrophilic substitution resistance compared to ester-containing analogues like Methyl 6-amino-2-bromo-3-methoxybenzoate, which is more prone to hydrolysis .

Functional Group Impact: The amino group in 6-Amino-3-bromo-2-fluorobenzonitrile introduces nucleophilic reactivity, making it suitable for coupling reactions (e.g., Suzuki-Miyaura) that are less feasible in the methyl-substituted parent compound . Pyridine-based analogues (e.g., 5-Bromo-2-benzyloxy-6-methylpyridine) exhibit distinct coordination chemistry due to the nitrogen heteroatom, enabling metal-catalyzed transformations .

Molecular Weight and Solubility :

  • The methyl group in this compound marginally increases hydrophobicity compared to fluoro-substituted derivatives, influencing solubility in polar solvents .

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